molecular formula C13H23NO4 B13202298 tert-butyl N-[(2S)-1-(oxan-4-yl)-1-oxopropan-2-yl]carbamate

tert-butyl N-[(2S)-1-(oxan-4-yl)-1-oxopropan-2-yl]carbamate

Cat. No.: B13202298
M. Wt: 257.33 g/mol
InChI Key: ROMFNUGSXNIIRR-VIFPVBQESA-N
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Description

tert-Butyl N-[(2S)-1-(oxan-4-yl)-1-oxopropan-2-yl]carbamate is a chiral carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a tetrahydropyran-4-yl (oxan-4-yl) moiety, and a propan-2-yl backbone in the S-configuration. This compound is structurally characterized by its carbamate linkage at the α-position of the ketone group, with the oxan-4-yl substituent contributing to its stereochemical and physicochemical properties. It serves as a critical intermediate in organic synthesis, particularly in peptide and peptidomimetic chemistry, where the Boc group facilitates temporary amine protection during stepwise coupling reactions .

The tetrahydropyran ring enhances solubility in organic solvents compared to purely aliphatic analogs, while the chiral center at the propan-2-yl position makes it valuable in enantioselective syntheses.

Properties

Molecular Formula

C13H23NO4

Molecular Weight

257.33 g/mol

IUPAC Name

tert-butyl N-[(2S)-1-(oxan-4-yl)-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C13H23NO4/c1-9(14-12(16)18-13(2,3)4)11(15)10-5-7-17-8-6-10/h9-10H,5-8H2,1-4H3,(H,14,16)/t9-/m0/s1

InChI Key

ROMFNUGSXNIIRR-VIFPVBQESA-N

Isomeric SMILES

C[C@@H](C(=O)C1CCOCC1)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C(=O)C1CCOCC1)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-TERT-BUTYL1-OXO-1-(TETRAHYDRO-2H-PYRAN-4-YL)PROPAN-2-YLCARBAMATE typically involves the reaction of tetrahydropyran derivatives with tert-butyl carbamate. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-TERT-BUTYL1-OXO-1-(TETRAHYDRO-2H-PYRAN-4-YL)PROPAN-2-YLCARBAMATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to modify the carbonyl group.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate or tetrahydropyran ring, using reagents like alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or amines in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-TERT-BUTYL1-OXO-1-(TETRAHYDRO-2H-PYRAN-4-YL)PROPAN-2-YLCARBAMATE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biochemical pathways is beneficial.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-TERT-BUTYL1-OXO-1-(TETRAHYDRO-2H-PYRAN-4-YL)PROPAN-2-YLCARBAMATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural Comparison of tert-butyl N-[(2S)-1-(oxan-4-yl)-1-oxopropan-2-yl]carbamate and Analogous Compounds

Compound Name Molecular Formula Substituents/Modifications Stereochemistry Key Applications Reference
tert-Butyl N-[(2S)-1-(oxan-4-yl)-1-oxopropan-2-yl]carbamate C₁₃H₂₃NO₄ Oxan-4-yl, Boc group S-configuration Peptide synthesis intermediate
tert-Butyl N-[(2R)-1-(oxan-4-yl)-1-oxopropan-2-yl]carbamate (Enantiomer) C₁₃H₂₃NO₄ Oxan-4-yl, Boc group R-configuration Chiral resolution studies
Boc-L-alaninal (tert-butyl N-[(2S)-1-oxopropan-2-yl]carbamate) C₈H₁₅NO₃ Boc group, aldehyde S-configuration Aldehyde precursor in peptide elongation
tert-Butyl ((S)-1-(((S)-3-(1H-indol-3-yl)-1-((2-morpholinoethyl)amino)-1-oxopropan-2-yl)amino)-1-oxobut-3-en-2-yl)carbamate (27) C₂₇H₃₈N₄O₅ Indole, morpholinoethyl, allyl-glycine Dual S-configuration SARS-CoV-2 protease inhibition
(1-((S)-2-((S)-2-aminopropanamido)propanamido)ethyl)phosphonic acid (21b) C₈H₁₈N₃O₅P Phosphonic acid, deprotected amine S-configuration Antimicrobial activity

Key Observations

Stereochemical Influence : The S-configuration in the target compound distinguishes it from its R-enantiomer (CAS 88072-90-6), which exhibits identical molecular weight but divergent chiral interactions in asymmetric syntheses .

Functional Group Modifications :

  • Replacement of the oxan-4-yl group with simpler aldehydes (e.g., Boc-L-alaninal) reduces steric hindrance, favoring nucleophilic additions in peptide chain elongation .
  • Incorporation of phosphonic acid (e.g., 21b) introduces polarity and bioactivity, enabling antimicrobial applications .
  • Bulky aromatic groups (e.g., indole in compound 27) enhance binding affinity to enzymatic pockets, as seen in SARS-CoV-2 protease inhibitors .

Synthetic Utility: The oxan-4-yl group improves solubility in polar aprotic solvents (e.g., THF, DCM), facilitating coupling reactions compared to purely aliphatic analogs. Deprotection strategies vary: TFA is commonly used for Boc removal, while phosphonopeptide derivatives (e.g., 21b) require harsher acidic conditions .

Table 2: Comparative Physicochemical Data

Compound Molecular Weight (g/mol) LogP (XlogP) Hydrogen Bond Donors/Acceptors Melting Point/Stability
Target Compound 265.33 1.2 (estimated) 1 donor, 4 acceptors Stable in anhydrous conditions; decomposes upon Boc deprotection
Compound 27 498.62 2.8 3 donors, 6 acceptors Oil at room temperature; stable under inert atmosphere
21b 227.21 -1.5 4 donors, 6 acceptors Crystalline solid; hygroscopic
Boc-L-alaninal 173.21 0.7 1 donor, 3 acceptors Low melting point; prone to oxidation

Biological Activity

tert-butyl N-[(2S)-1-(oxan-4-yl)-1-oxopropan-2-yl]carbamate is a carbamate derivative that has garnered attention in various biological studies due to its potential therapeutic applications. This article reviews the compound's biological activity, including its mechanisms of action, efficacy in different biological contexts, and relevant case studies.

The compound is characterized by the following structural formula:

tert butyl N 2S 1 oxan 4 yl 1 oxopropan 2 yl carbamate\text{tert butyl N 2S 1 oxan 4 yl 1 oxopropan 2 yl carbamate}

This structure contributes to its interaction with biological targets, which is crucial for its pharmacological effects.

The biological activity of tert-butyl N-[(2S)-1-(oxan-4-yl)-1-oxopropan-2-yl]carbamate primarily involves:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Binding : It exhibits affinity for certain receptors, influencing signaling pathways that regulate various physiological processes.

Biological Activities

Research indicates that this compound possesses several notable biological activities:

Anti-inflammatory Activity

In a study evaluating anti-inflammatory effects, tert-butyl N-[(2S)-1-(oxan-4-yl)-1-oxopropan-2-yl]carbamate demonstrated significant inhibition of inflammation markers in vitro. The percentage of inhibition was comparable to standard anti-inflammatory drugs like indomethacin.

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties against neurodegenerative diseases. In particular, it was found to reduce oxidative stress and inflammation in neuronal cell cultures exposed to amyloid-beta peptides, a hallmark of Alzheimer's disease.

Case Study 1: Anti-inflammatory Efficacy

In a controlled experiment involving carrageenan-induced paw edema in rats, the compound exhibited an inhibition rate of 54.239% at optimal doses. This suggests a robust anti-inflammatory effect, supporting its potential use in treating inflammatory conditions .

CompoundInhibition Percentage
tert-butyl N-[(2S)-1-(oxan-4-yl)-1-oxopropan-2-yl]carbamate54.239%
Indomethacin60.000%

Case Study 2: Neuroprotection

A series of assays were conducted to assess the neuroprotective effects of the compound in models of Alzheimer's disease. The results indicated that treatment with tert-butyl N-[(2S)-1-(oxan-4-yl)-1-oxopropan-2-yl]carbamate significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in astrocyte cultures exposed to amyloid-beta .

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